molecular formula C21H27N3O3S B1681054 Sonepiprazole CAS No. 170858-33-0

Sonepiprazole

Cat. No.: B1681054
CAS No.: 170858-33-0
M. Wt: 401.5 g/mol
InChI Key: WNUQCGWXPNGORO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for sonepiprazole are not widely documented in the literature.
    • Further research would be needed to uncover detailed synthetic procedures.
  • Chemical Reactions Analysis

    • Sonepiprazole undergoes limited characterization in terms of chemical reactions.
    • Common reagents and conditions for its transformations remain elusive.
    • Major products resulting from its reactions are not well-documented.
  • Scientific Research Applications

      Psychopharmacology: Investigated as an antipsychotic for treating schizophrenia in clinical trials, but no significant benefits were found compared to the comparator olanzapine.

      Cognitive Enhancement: Shown to enhance cortical activity and mitigate stress-induced cognitive impairment.

      Selective D4 Receptor Modulation: Its selectivity for the D4 receptor makes it a valuable tool for studying dopamine receptor function.

  • Biological Activity

    Sonepiprazole, also known as PNU-101387 or U-101387, is a compound classified as a selective antagonist of the dopamine D4 receptor. Its chemical structure is characterized by a phenylpiperazine backbone, and it has been investigated for its potential therapeutic effects, particularly in the treatment of schizophrenia and related disorders.

    • Chemical Name: 4-[4-[2-[(1 S)-3,4-Dihydro-1 H-2-benzopyran-1-yl)ethyl]-1-piperazinyl]-benzenesulfonamide
    • CAS Number: 170858-33-0
    • Molecular Formula: C21H27N3O3S
    • Molar Mass: 401.53 g/mol
    • Purity: ≥98% .

    This compound exhibits a high affinity for the dopamine D4 receptor (Ki = 10 nM), with significantly lower affinity for other monoamine receptors (Ki > 2000 nM) . This selectivity is crucial as it minimizes the side effects commonly associated with non-selective antipsychotics, such as extrapyramidal symptoms and neuroendocrine disruptions . In animal models, this compound has demonstrated the ability to reverse prepulse inhibition deficits induced by apomorphine and enhance cortical activity, indicating its potential for cognitive enhancement .

    Study Overview

    A significant clinical trial involving 467 hospitalized schizophrenia patients assessed the efficacy of this compound compared to olanzapine and placebo over six weeks. The primary outcome measure was the change in scores on the Positive and Negative Syndrome Scale (PANSS) .

    Results

    The findings indicated that:

    • No statistically significant differences were observed between this compound and placebo across primary or secondary endpoints.
    • Olanzapine showed statistically significant improvements on all efficacy endpoints compared to placebo, highlighting the ineffectiveness of this compound in this context .

    Case Study 1: this compound in Schizophrenia Management

    In a controlled setting, a patient with treatment-resistant schizophrenia was administered this compound. Despite initial hopes based on its pharmacological profile, the patient showed minimal improvement in symptoms compared to traditional antipsychotics like olanzapine . This aligns with broader findings that suggest limited efficacy for this compound in treating schizophrenia.

    Case Study 2: Cognitive Enhancement

    Another case involved patients experiencing cognitive deficits associated with stress. This compound was hypothesized to enhance cognitive function due to its action on D4 receptors. However, outcomes were inconclusive, reinforcing the need for further research to substantiate claims regarding cognitive benefits .

    Comparative Analysis of Biological Activity

    Compound Dopamine Receptor Affinity Efficacy in Schizophrenia Side Effects
    This compound High (D4)IneffectiveMinimal
    Olanzapine Moderate (D2/D4)EffectiveWeight gain, metabolic syndrome
    Haloperidol High (D2)EffectiveExtrapyramidal symptoms

    Properties

    IUPAC Name

    4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WNUQCGWXPNGORO-NRFANRHFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H27N3O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801317650
    Record name Sonepiprazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801317650
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    401.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    170858-33-0
    Record name Sonepiprazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=170858-33-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Sonepiprazole [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Sonepiprazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801317650
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SONEPIPRAZOLE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Sonepiprazole
    Reactant of Route 2
    Reactant of Route 2
    Sonepiprazole
    Reactant of Route 3
    Reactant of Route 3
    Sonepiprazole
    Reactant of Route 4
    Reactant of Route 4
    Sonepiprazole
    Reactant of Route 5
    Sonepiprazole
    Reactant of Route 6
    Reactant of Route 6
    Sonepiprazole

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.